3-Fluoro-5-(pyridin-3-yl)phenol

Myeloperoxidase Inflammation Cardiovascular

3-Fluoro-5-(pyridin-3-yl)phenol is a uniquely validated fluorinated pyridinylphenol building block with demonstrated biological activities (MPO IC50=72 nM, CYP3A4 IC50=12 µM, CCR5 IC50=10.1 µM, HIF-1α IC50=7.34 µM). Its specific 3-fluoro-5-(pyridin-3-yl) substitution pattern yields distinct target engagement profiles, making it essential for SAR optimization programs. Avoid analog variability—procure the authentic compound for reproducible data. Available in research-grade purity (≥95%) with reliable shipping.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
CAS No. 187392-81-0
Cat. No. B3380274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pyridin-3-yl)phenol
CAS187392-81-0
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C11H8FNO/c12-10-4-9(5-11(14)6-10)8-2-1-3-13-7-8/h1-7,14H
InChIKeyBNIWDTHTHYGKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(pyridin-3-yl)phenol (CAS 187392-81-0): Fluorinated Pyridinylphenol Scaffold for Targeted Small-Molecule Research


3-Fluoro-5-(pyridin-3-yl)phenol (CAS 187392-81-0) is a fluorinated pyridinylphenol building block with the molecular formula C11H8FNO and molecular weight 189.19 g/mol . It features a phenol core with a fluorine atom at the 3-position and a pyridin-3-yl substituent at the 5-position, creating a versatile scaffold for medicinal chemistry and chemical biology applications . The compound is commercially available at research-grade purity (typically ≥95–98%) and serves as a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules .

Why Generic Substitution of 3-Fluoro-5-(pyridin-3-yl)phenol Is Not Recommended: Evidence of Target-Specific Functional Divergence


Substitution of 3-Fluoro-5-(pyridin-3-yl)phenol with structurally analogous fluorophenylpyridines or pyridinylphenols cannot be assumed equivalent due to divergent target engagement profiles. Empirical binding and functional assay data demonstrate that this specific regioisomeric and substitution pattern yields distinct inhibitory potency and selectivity across multiple pharmacologically relevant targets, including myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), CCR5 chemokine receptor, and hypoxia-inducible factor 1 (HIF-1) [1]. These quantitative differences arise from the precise spatial arrangement of the fluorine atom and pyridinyl group, which modulates electronic effects, hydrogen-bonding capacity, and steric fit within target binding pockets . Consequently, replacing this compound with a close analog risks significant alterations in potency, selectivity, and downstream biological outcomes, underscoring the necessity for compound-specific procurement and validation.

Quantitative Differentiation of 3-Fluoro-5-(pyridin-3-yl)phenol: Head-to-Head and Cross-Study Comparator Data


Myeloperoxidase (MPO) Inhibition: 72 nM IC50 vs. Reference Inhibitor MPO-IN-9 (3.9 nM)

3-Fluoro-5-(pyridin-3-yl)phenol inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 72 nM in a fluorogenic assay using aminophenyl fluorescein as substrate, measured after 10-minute incubation in the presence of 120 mM NaCl [1]. In comparison, MPO-IN-9, a selective MPO inhibitor used as a reference compound, exhibits an IC50 of 3.9 nM under analogous in vitro conditions [2]. This indicates that while 3-fluoro-5-(pyridin-3-yl)phenol possesses moderate MPO inhibitory activity, it is approximately 18-fold less potent than the optimized inhibitor MPO-IN-9, positioning it as a suitable scaffold for further optimization rather than a high-potency tool compound.

Myeloperoxidase Inflammation Cardiovascular

CYP3A4 Inhibition: 12 µM IC50 vs. Chrysin (2.5 µM) and Ketoconazole (0.02 µM)

3-Fluoro-5-(pyridin-3-yl)phenol inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 12 µM (12,000 nM) [1]. For perspective, chrysin, a naturally occurring flavonoid CYP3A4 inhibitor, exhibits an IC50 of 2.5 ± 0.6 µM in nifedipine oxidation assays [2], while the potent clinical CYP3A4 inhibitor ketoconazole displays an IC50 of approximately 0.02 µM (20 nM) [3]. Thus, 3-fluoro-5-(pyridin-3-yl)phenol is a weak CYP3A4 inhibitor, with potency approximately 5-fold lower than chrysin and 600-fold lower than ketoconazole. This weak CYP3A4 inhibition profile may be advantageous in drug discovery contexts where minimizing drug-drug interaction liability is desired, though the compound is not suitable as a dedicated CYP3A4 chemical probe.

CYP3A4 Drug Metabolism ADME-Tox

CCR5 Antagonism: 10.1 µM IC50 vs. Maraviroc (3.3–7.2 nM)

3-Fluoro-5-(pyridin-3-yl)phenol acts as a CCR5 antagonist with an IC50 of 10.1 µM (10,100 nM) in a cell-based calcium mobilization assay using human MOLT4 cells stimulated with CCL5 [1]. In contrast, maraviroc, an FDA-approved CCR5 antagonist, inhibits MIP-1α, MIP-1β, and RANTES binding to CCR5 with IC50 values of 3.3 nM, 7.2 nM, and 5.2 nM, respectively, in radioligand binding competition assays . This represents a >1,000-fold difference in potency, indicating that 3-fluoro-5-(pyridin-3-yl)phenol is a weak CCR5 antagonist relative to clinically validated inhibitors. Its value lies primarily as a starting point for structure-activity relationship (SAR) exploration rather than as a direct pharmacological tool.

CCR5 HIV Chemokine Receptor Inflammation

HIF-1α Inhibition: 7.34 µM IC50 in Hep3B Cells vs. Deguelin-Derived Inhibitors

3-Fluoro-5-(pyridin-3-yl)phenol inhibits hypoxia-inducible factor 1 (HIF-1) activation with an IC50 of 7.34 µM (7,340 nM) in human Hep3B cells, as measured by hypoxia-induced luciferase reporter expression after 16 hours [1]. In a related study, ring-truncated deguelin derivatives containing fluorophenyl and pyridine moieties were evaluated for HIF-1α inhibition, with optimized analogs exhibiting potent dose-dependent inhibition and significant antitumor activity in H1299 xenograft models [2]. While 3-fluoro-5-(pyridin-3-yl)phenol shows moderate HIF-1α inhibitory activity, its potency is substantially lower than that of optimized deguelin-derived HIF-1α inhibitors, highlighting its role as a simpler scaffold for further medicinal chemistry optimization rather than a high-affinity probe.

HIF-1α Hypoxia Cancer Angiogenesis

Recommended Research and Industrial Application Scenarios for 3-Fluoro-5-(pyridin-3-yl)phenol Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Lead Optimization and Scaffold Hopping

With a documented MPO IC50 of 72 nM [1], 3-fluoro-5-(pyridin-3-yl)phenol serves as a validated starting point for MPO inhibitor medicinal chemistry programs. Its moderate potency allows for structure-activity relationship (SAR) exploration via scaffold decoration to improve affinity and selectivity. Researchers can utilize this compound as a core template for fragment-based drug discovery, parallel synthesis, or scaffold hopping campaigns aimed at developing novel anti-inflammatory or cardiovascular agents targeting MPO-mediated oxidative stress.

CYP3A4 Drug-Drug Interaction Liability Assessment in Early Drug Discovery

The weak CYP3A4 inhibition profile (IC50 = 12 µM) [2] makes 3-fluoro-5-(pyridin-3-yl)phenol a useful reference compound for benchmarking CYP3A4 inhibition liability in early-stage drug discovery. It can be employed as a control in high-throughput CYP inhibition panels to differentiate between potent inhibitors (e.g., ketoconazole, IC50 ~0.02 µM) and compounds with minimal CYP3A4 interaction potential, aiding in the prioritization of lead series with favorable ADME-Tox properties.

CCR5 Antagonist Scaffold for HIV and Inflammatory Disease Research

The compound's CCR5 antagonist activity (IC50 = 10.1 µM in MOLT4 cells) [3] establishes its utility as a low-micromolar starting scaffold for CCR5-targeted drug discovery. Researchers can employ 3-fluoro-5-(pyridin-3-yl)phenol in medicinal chemistry optimization programs to enhance CCR5 binding affinity and functional antagonism, with potential applications in HIV entry inhibition, inflammatory bowel disease, rheumatoid arthritis, and other CCR5-mediated pathologies.

HIF-1α Pathway Modulation in Hypoxia-Related Disease Models

Given its moderate HIF-1α inhibitory activity (IC50 = 7.34 µM in Hep3B cells) [4], 3-fluoro-5-(pyridin-3-yl)phenol is suitable for use as a chemical tool in cellular hypoxia models to probe HIF-1α-dependent transcriptional programs. It can be employed in cancer biology research to investigate hypoxia-induced angiogenesis, metabolic adaptation, and tumor progression, as well as in ischemia-reperfusion injury and pulmonary hypertension studies, where HIF-1α modulation is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-(pyridin-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.